molecular formula C11H11Cl2NO2 B15065314 Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B15065314
M. Wt: 260.11 g/mol
InChI Key: NDSZAXWFFLSJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H11Cl2NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the reaction of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

InChI

InChI=1S/C11H11Cl2NO2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13/h4,14H,2-3,5H2,1H3

InChI Key

NDSZAXWFFLSJIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl

Origin of Product

United States

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